

An In-Depth Technical Guide to 7-Methoxy-6-methylquinoline

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Compound of Interest

Compound Name: **7-Methoxy-6-methylquinoline**

Cat. No.: **B1428694**

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Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.^[1] Its unique structural and electronic properties allow it to serve as a versatile framework for designing molecules that can interact with a wide array of biological targets. From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have consistently proven their value in the pharmaceutical landscape.^{[2][3]} The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacodynamic profile, including receptor affinity and selectivity.^[1]

This guide focuses on a specific, lesser-studied derivative: **7-Methoxy-6-methylquinoline**. While extensive data on this particular isomer is not readily available in major chemical databases, this document serves as a comprehensive technical overview constructed from established principles of organic chemistry, data from closely related analogs, and predictive modeling. We will explore its fundamental identifiers, propose a robust synthetic pathway, predict its spectroscopic signature, and discuss its potential applications for researchers engaged in drug development.

PART 1: Molecular Identification and Physicochemical Profile

Unambiguous identification is the cornerstone of all chemical research. For **7-Methoxy-6-methylquinoline**, we provide the following computed identifiers and predicted properties.

Core Chemical Identifiers

The following identifiers were generated for **7-Methoxy-6-methylquinoline** using the NCI/CADD Chemical Identifier Resolver and are based on its chemical structure.[\[4\]](#)

Identifier	Value
IUPAC Name	7-Methoxy-6-methylquinoline
Molecular Formula	C ₁₁ H ₁₁ NO
SMILES	Cc1cc2c(cncc2OC)cc1
InChI	InChI=1S/C11H11NO/c1-8-5-10-9(6-11(8)13-2)4-3-7-12-10/h3-7H,1-2H3
InChIKey	VABKMRIBUMHEPL-UHFFFAOYSA-N

Note: These identifiers are computationally generated and have not been assigned by a central registry like CAS.

Predicted Physicochemical Properties

The following properties are predicted based on the structure of **7-Methoxy-6-methylquinoline** and data from its isomers, such as 6-methoxy-7-methylquinoline.[\[5\]](#) These values are critical for anticipating the molecule's behavior in experimental settings, including solubility, permeability, and potential for oral bioavailability.

Property	Predicted Value	Significance in Drug Development
Molecular Weight	173.21 g/mol	Influences diffusion, absorption, and distribution.
XLogP3	2.6	A measure of lipophilicity; affects solubility and membrane permeability.
Hydrogen Bond Donors	0	Affects solubility and binding interactions.
Hydrogen Bond Acceptors	2 (N, O)	Affects solubility and binding interactions.
Rotatable Bonds	1	Indicates molecular flexibility.

Molecular Structure Diagram

The structural representation of **7-Methoxy-6-methylquinoline** is crucial for understanding its chemical reactivity and potential biological interactions.

Caption: 2D structure of **7-Methoxy-6-methylquinoline**.

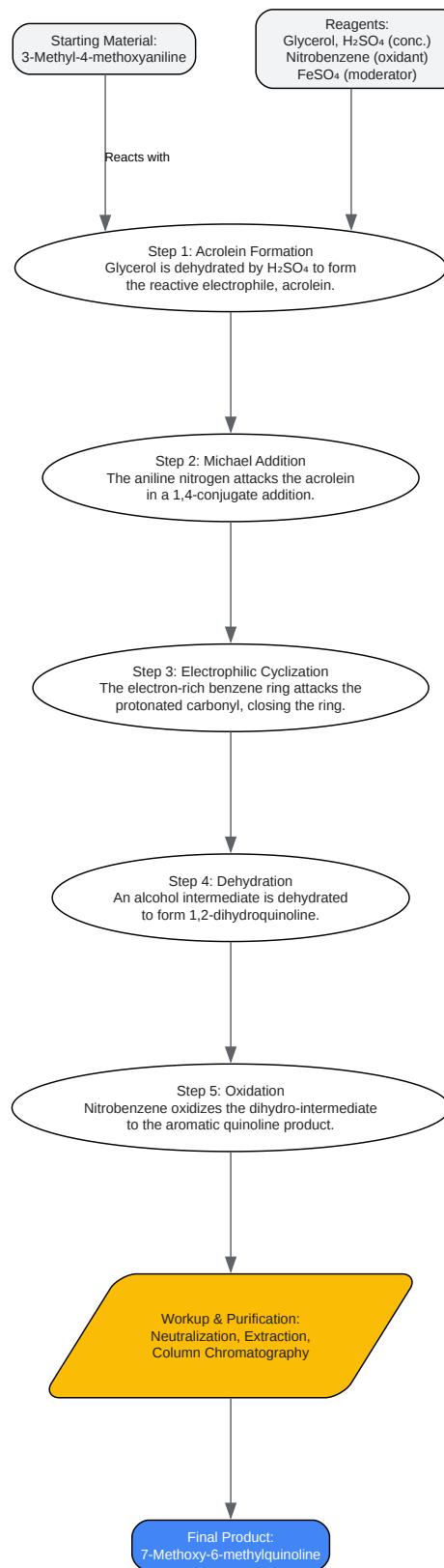
PART 2: Proposed Synthesis Protocol

The synthesis of substituted quinolines is well-established, with several named reactions providing reliable routes to this scaffold.^[6] For **7-Methoxy-6-methylquinoline**, the Skraup synthesis offers a direct and logical approach.^{[7][8]} This reaction involves the condensation of a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.^[1]

Causality of Experimental Design: The choice of 3-methyl-4-methoxyaniline as the starting material is dictated by the desired substitution pattern on the final quinoline product. The Skraup reaction proceeds via an electrophilic aromatic substitution mechanism where the newly formed heterocyclic ring fuses to the benzene ring of the aniline precursor. The cyclization is directed by the position of the amino group. Using 3-methyl-4-methoxyaniline ensures the formation of the 6-methyl and 7-methoxy substitution pattern. Nitrobenzene is a

classic oxidizing agent for this reaction, converting the intermediate dihydroquinoline to the fully aromatic quinoline.[8]

Proposed Skraup Synthesis Workflow

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Caption: Proposed workflow for the Skraup synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the Skraup synthesis of related quinolines and should be optimized for safety and yield.[9]

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol. The mixture should be cooled in an ice bath during the addition.
- Addition of Reactants: To the cooled acid-glycerol mixture, add ferrous sulfate (to moderate the reaction) followed by 3-methyl-4-methoxyaniline.
- Initiation of Reaction: Slowly add nitrobenzene through the dropping funnel while stirring.
- Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and may require careful temperature control. Once the initial exotherm subsides, heat the mixture to reflux (typically around 140-160 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline. Caution: This neutralization is highly exothermic.
- Extraction: Steam distill the mixture to remove unreacted nitrobenzene and aniline. The desired quinoline derivative will remain in the distillation residue. Extract the residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure **7-Methoxy-6-methylquinoline**.

PART 3: Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for structural elucidation and purity assessment. The following data are predicted based on the known spectral properties of analogous quinoline structures.[10][11][12]

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons, the methyl group, and the methoxy group. The chemical shifts (δ) are referenced to TMS in CDCl_3 .

Chemical Shift (δ) ppm	Multiplicity	Assignment	Rationale
~ 8.8 - 8.9	Doublet of Doublets	H-2	Adjacent to nitrogen, deshielded. Coupled to H-3 and H-4.
~ 8.0 - 8.1	Doublet	H-4	Deshielded by proximity to nitrogen. Coupled to H-3.
~ 7.8	Singlet	H-8	Isolated proton on the benzene ring.
~ 7.4 - 7.5	Doublet of Doublets	H-3	Coupled to both H-2 and H-4.
~ 7.2	Singlet	H-5	Isolated proton on the benzene ring.
~ 3.9 - 4.0	Singlet	$-\text{OCH}_3$	Typical range for an aryl methoxy group.
~ 2.4 - 2.5	Singlet	$-\text{CH}_3$	Typical range for an aryl methyl group.

Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum will display 11 distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

Chemical Shift (δ) ppm	Assignment	Rationale
~ 160	C-7	Aromatic carbon attached to the electron-donating methoxy group.
~ 150	C-2	Carbon adjacent to nitrogen.
~ 148	C-8a	Bridgehead carbon adjacent to nitrogen.
~ 136	C-4	Deshielded by nitrogen.
~ 130	C-6	Aromatic carbon attached to the methyl group.
~ 128	C-4a	Bridgehead carbon.
~ 125	C-5	Aromatic CH.
~ 122	C-3	Aromatic CH.
~ 105	C-8	Aromatic CH, shielded by adjacent methoxy group.
~ 56	-OCH ₃	Methoxy carbon.
~ 18	-CH ₃	Methyl carbon.

Predicted Mass Spectrometry and IR Data

- Mass Spectrometry (EI-MS): A prominent molecular ion (M^+) peak is expected at $m/z = 173$, corresponding to the molecular weight of C₁₁H₁₁NO. Key fragmentation would likely involve the loss of a methyl radical (M-15) from the methoxy group, followed by the loss of carbon monoxide (M-15-28).
- Infrared (IR) Spectroscopy:
 - $\sim 3050\text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 2950\text{ cm}^{-1}$: Aliphatic C-H stretching (from -CH₃ and -OCH₃).

- ~1600, 1500 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.
- ~1250 cm⁻¹: Aryl C-O stretching of the methoxy ether.

PART 4: Potential Applications in Drug Discovery and Research

The quinoline scaffold is a cornerstone of many therapeutic agents.^[3] The specific substitution pattern of 7-methoxy and 6-methyl groups on this scaffold suggests several promising avenues for investigation.

Anticancer Research

Many substituted quinolines exhibit potent anticancer activity, often by inhibiting key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.^{[13][14][15]} The methoxy and methyl groups can influence the molecule's ability to bind to the ATP-binding pocket of protein kinases. Furthermore, these substituents can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. The exact biological effect would need to be determined experimentally, but the scaffold is highly relevant to oncology research.

Antimalarial and Anti-infective Agents

The quinoline ring is famously the core of antimalarial drugs like chloroquine and primaquine.^[2] The mechanism often involves interfering with heme detoxification in the parasite. While resistance is an issue with older drugs, novel quinoline derivatives are continuously being explored. The lipophilic nature of **7-Methoxy-6-methylquinoline** could be advantageous for penetrating the parasitic cell.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. Certain 6-methoxyquinoline derivatives have been identified as P-gp inhibitors.^[12] By co-administering a P-gp inhibitor with a standard chemotherapy drug, it is possible to reverse MDR and restore the efficacy of the treatment. **7-Methoxy-6-methylquinoline** represents a viable candidate for screening in P-gp inhibition assays due to its structural similarity to known inhibitors.

Conclusion

7-Methoxy-6-methylquinoline, while not a widely cataloged compound, represents a molecule of significant interest for chemical and pharmaceutical research. By applying established synthetic methodologies like the Skraup reaction, it can be readily prepared from commercially available starting materials. Its predicted spectroscopic and physicochemical properties provide a solid foundation for its identification and further investigation. The proven therapeutic relevance of the quinoline scaffold strongly suggests that **7-Methoxy-6-methylquinoline** is a worthwhile candidate for screening in anticancer, anti-infective, and drug resistance research programs. This guide provides the necessary technical framework for scientists to begin exploring the potential of this promising molecule.

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